Ethyl (5,6-difluoropyridin-2-YL)acetate
Description
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
ethyl 2-(5,6-difluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-8(13)5-6-3-4-7(10)9(11)12-6/h3-4H,2,5H2,1H3 |
InChI Key |
BEYHEGAFTOHHHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5,6-difluoropyridin-2-YL)acetate typically involves the reaction of 5,6-difluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5,6-difluoropyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl (5,6-difluoropyridin-2-YL)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (5,6-difluoropyridin-2-YL)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Ethyl (5,6-difluoropyridin-2-yl)acetate and its analogs:
*Molecular formula inferred from structural analogs.
Structural and Electronic Differences
- In contrast, Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate balances lipophilicity (from CH₃) with moderate electronic effects (single F).
- Backbone Heterocycles: Pyridine derivatives (e.g., the target compound) exhibit inherent polarity and hydrogen-bonding capability due to the nitrogen atom, unlike phenoxy or phenyl-based analogs (e.g., ), which rely on oxygen or methoxy groups for polarity .
- Natural vs. Synthetic Origins : Ethyl (5,6-dihydrosanguinarine-6-yl)acetate is a natural alkaloid ester with a complex tetracyclic structure, highlighting the diversity of ester functionalities in bioactive molecules. Synthetic analogs (e.g., ) prioritize tunable substituents for specific applications.
Q & A
Q. Table 1. Comparative Fluorination Efficiency
| Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| KF | DMF | 100 | 45 | Defluorinated pyridine |
| AgF | DCM | 80 | 65 | None |
Q. Table 2. Key ¹⁹F NMR Shifts
| Position | δ (ppm) | Coupling Partners |
|---|---|---|
| 5-F | -118.2 | H-4 (³J = 8.5 Hz) |
| 6-F | -122.7 | H-3 (³J = 7.2 Hz) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
